molecular formula C11H5ClF3N3O2S B2464058 3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 338406-84-1

3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2464058
CAS No.: 338406-84-1
M. Wt: 335.69
InChI Key: JTRJCCAIPOWZQT-UHFFFAOYSA-N
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Description

3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a (3-nitro-2-pyridinyl)sulfanyl moiety at position 2. This structure combines electron-withdrawing groups (chloro, trifluoromethyl, nitro) with a sulfur-containing linker, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name

3-chloro-2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3O2S/c12-7-4-6(11(13,14)15)5-17-9(7)21-10-8(18(19)20)2-1-3-16-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJCCAIPOWZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chloro group to the pyridine ring.

    Sulfanylation: The attachment of a sulfanyl group to the pyridine ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group into the pyridine ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for sulfanylation and trifluoromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity and metabolic stability but may reduce solubility.
  • Bulkier substituents (e.g., benzyloxy in 7e) correlate with higher melting points due to enhanced intermolecular interactions.
  • Sulfur-containing linkers (sulfanyl vs. sulfonyl) modulate electronic effects and bioavailability.

Physicochemical Properties

  • Acid-Base Behavior : Predicted pKa values for similar compounds range from -2.92 to 2.0, indicating weak basicity influenced by substituents.
  • Thermal Stability : Melting points vary widely (58.8–132.5°C), with nitro and benzyloxy groups improving thermal stability.

Biological Activity

3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound known for its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name 3Chloro 2 [(3nitro 2pyridinyl)sulfanyl]5(trifluoromethyl)pyridine\text{IUPAC Name }3-\text{Chloro 2 }[(3-\text{nitro }2-\text{pyridinyl})\text{sulfanyl}]-5-(\text{trifluoromethyl})\text{pyridine}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. Its potential applications include antimicrobial, anticancer, and anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes, reducing inflammation

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

Pathogen MIC (µg/mL) Standard Antibiotic (MIC)
Staphylococcus aureus4Norfloxacin (4)
Escherichia coli8Cefadroxil (8)

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines.

Research indicates that the compound may activate apoptotic pathways through the modulation of signaling cascades involving caspases and Bcl-2 family proteins.

Table 3: Apoptosis Induction in Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)10Caspase activation
MCF-7 (Breast Cancer)15Bcl-2 downregulation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study: COX Inhibition

A study assessed the compound's inhibitory effects on COX-1 and COX-2 enzymes. The results indicated a potent inhibition profile compared to standard anti-inflammatory drugs.

Table 4: COX Inhibition Data

Enzyme IC50 (µM) Standard Drug IC50 (µM)
COX-120Aspirin (25)
COX-215Celecoxib (10)

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 to -65 ppm .
  • Melting Point Analysis : Sharp melting points (e.g., 111–132°C) indicate purity .
  • HPLC : Purity validation (≥95%) ensures minimal byproducts .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves steric effects of the bulky 3-nitro-2-pyridinylsulfanyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for nitro- and sulfur-containing derivatives .

What functional groups dominate its reactivity, and how do they influence chemical modifications?

Q. Basic Reactivity

  • Chloro Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (DMF, 60°C) .
  • Sulfanyl Group : Participates in oxidation to sulfones or disulfide formation .
  • Trifluoromethyl Group : Electron-withdrawing effects stabilize intermediates but resist direct substitution .

Advanced Mechanistic Insights
The nitro group meta to sulfur enhances electrophilicity at the pyridine C-2 position, directing Pd-catalyzed C–H arylation (e.g., Suzuki-Miyaura coupling) . Computational studies (DFT) reveal charge distribution impacts on regioselectivity .

How can researchers optimize reaction yields for derivatives of this compound?

Q. Methodological Strategies

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve sulfinate coupling efficiency .
  • Catalyst Screening : Pd(PPh₃)₄ enhances cross-coupling yields in halogen exchange reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce nitro group decomposition during thiolation .

What are the key applications of this compound in medicinal chemistry and agrochemical research?

Q. Basic Applications

  • Herbicidal Activity : Derivatives with trifluoromethyl and nitro groups inhibit plant acetyl-CoA carboxylase (ACCase), showing EC₅₀ values <10 μM .
  • Pharmaceutical Intermediates : The chloro-sulfanyl scaffold serves as a precursor for kinase inhibitors .

Q. Advanced Applications

  • PET Imaging Probes : Structural analogs (e.g., ¹⁸F-labeled derivatives) target nicotinic acetylcholine receptors (nAChRs) with sub-nM affinity .
  • Chemical Biology : Nitro-reduction generates amino intermediates for photoaffinity labeling .

How do computational models aid in understanding its structure-activity relationships (SAR)?

Q. Advanced Methodology

  • Molecular Dynamics Simulations : Predict binding poses of derivatives in enzyme active sites (e.g., ACCase) .
  • Docking Studies : Guide modifications to enhance lipophilicity (e.g., logP optimization for blood-brain barrier penetration) .

What challenges arise in analyzing regioselectivity during derivatization?

Q. Advanced Analysis

  • Steric Effects : The 3-nitro-2-pyridinylsulfanyl group directs electrophilic substitution to the C-4 position due to steric hindrance .
  • Electronic Effects : Electron-deficient pyridine rings favor nucleophilic attack at the chloro-substituted C-3 position .

How stable is this compound under varying storage conditions?

Q. Methodological Guidelines

  • Short-Term Storage : -20°C in inert atmospheres (argon) prevents sulfanyl oxidation .
  • Long-Term Stability : Lyophilization in amber vials reduces nitro group photodegradation .

How do structural analogs compare in biological activity?

Q. Comparative Studies

  • Trifluoromethyl vs. Methyl : Trifluoromethyl analogs show 10-fold higher herbicidal activity due to enhanced electron withdrawal .
  • Nitro vs. Amino : Nitro derivatives exhibit stronger ACCase inhibition, while amino analogs improve solubility for drug delivery .

What are the limitations of current synthetic methodologies?

Q. Critical Analysis

  • Byproduct Formation : Nitro group reduction during coupling requires strict anaerobic conditions .
  • Scalability : Column chromatography limits large-scale production; alternative methods (e.g., continuous flow) are under exploration .

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